Cas no 892761-80-7 (4-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl-1-phenyl-1H-1,2,3-triazol-5-amine)

4-3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl-1-phenyl-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a benzodioxole moiety and a phenyl-substituted 1,2,3-triazole amine. This structure imparts potential utility in medicinal chemistry and pharmaceutical research, particularly as a scaffold for bioactive molecule development. The presence of multiple nitrogen-containing rings enhances its ability to participate in hydrogen bonding and π-stacking interactions, which may improve binding affinity in target applications. Its synthetic versatility allows for further functionalization, making it a valuable intermediate in the design of novel therapeutic agents. The compound’s stability and structural complexity suggest promise in drug discovery and biochemical studies.
4-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl-1-phenyl-1H-1,2,3-triazol-5-amine structure
892761-80-7 structure
Product Name:4-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl-1-phenyl-1H-1,2,3-triazol-5-amine
CAS No:892761-80-7
MF:C17H12N6O3
MW:348.315582275391
CID:6084224
PubChem ID:7184942
Update Time:2025-10-20

4-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl-1-phenyl-1H-1,2,3-triazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 4-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl-1-phenyl-1H-1,2,3-triazol-5-amine
    • 5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-phenyltriazol-4-amine
    • CCG-166628
    • F1609-0393
    • 892761-80-7
    • 4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-phenyl-1H-1,2,3-triazol-5-amine
    • 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine
    • AKOS001907390
    • Inchi: 1S/C17H12N6O3/c18-15-14(20-22-23(15)11-4-2-1-3-5-11)17-19-16(21-26-17)10-6-7-12-13(8-10)25-9-24-12/h1-8H,9,18H2
    • InChI Key: KLPCKKDRVOFVKZ-UHFFFAOYSA-N
    • SMILES: N1C(C2ON=C(C3=CC=C4OCOC4=C3)N=2)=C(N)N(C2=CC=CC=C2)N=1

Computed Properties

  • Exact Mass: 348.09708827g/mol
  • Monoisotopic Mass: 348.09708827g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 493
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 114Ų

4-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl-1-phenyl-1H-1,2,3-triazol-5-amine Pricemore >>

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4-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl-1-phenyl-1H-1,2,3-triazol-5-amine Related Literature

Additional information on 4-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl-1-phenyl-1H-1,2,3-triazol-5-amine

Comprehensive Analysis of 4-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl-1-phenyl-1H-1,2,3-triazol-5-amine (CAS No. 892761-80-7): Structure, Applications, and Research Insights

The compound 4-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl-1-phenyl-1H-1,2,3-triazol-5-amine (CAS No. 892761-80-7) is a heterocyclic organic molecule featuring a unique fusion of 1,2,4-oxadiazole and 1,2,3-triazole rings, coupled with a benzodioxole moiety. Its intricate structure has garnered significant attention in medicinal chemistry and material science due to its potential bioactivity and functional versatility. Researchers are increasingly exploring its role as a scaffold for drug discovery, particularly in targeting enzyme inhibition and receptor modulation.

Recent studies highlight the compound’s relevance in addressing neurodegenerative diseases and inflammatory disorders, aligning with global health trends. The benzodioxole group, known for its metabolic stability, enhances the molecule’s pharmacokinetic properties, making it a candidate for central nervous system (CNS)-targeted therapies. Meanwhile, the 1,2,3-triazole core—a hallmark of click chemistry—facilitates modular derivatization, enabling rapid optimization for structure-activity relationship (SAR) studies.

From a synthetic perspective, CAS No. 892761-80-7 exemplifies advancements in green chemistry. Modern protocols emphasize catalyst-free cyclization and solvent-free conditions, reducing environmental impact. These methods resonate with the pharmaceutical industry’s shift toward sustainable synthesis, a topic frequently searched in academic and industrial forums.

Analytical characterization of this compound employs techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR), ensuring precise structural validation. Computational tools, including molecular docking, further predict its interactions with biological targets such as G-protein-coupled receptors (GPCRs) or kinases, addressing common queries about its mechanistic pathways.

Beyond therapeutics, 4-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl-1-phenyl-1H-1,2,3-triazol-5-amine shows promise in material science. Its conjugated system and electron-rich heterocycles make it a candidate for organic semiconductors or fluorescent probes, tapping into the growing demand for smart materials in optoelectronics.

In summary, this compound bridges multiple disciplines, from precision medicine to advanced materials. Its CAS No. 892761-80-7 serves as a pivotal identifier for researchers navigating chemical databases, while its structural complexity continues to inspire innovation. As interest in multifunctional heterocycles surges, this molecule stands at the forefront of interdisciplinary exploration.

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